O-(3,4-difluorophenyl)hydroxylamine
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Overview
Description
O-(3,4-Difluorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a hydroxylamine group.
Preparation Methods
The synthesis of O-(3,4-difluorophenyl)hydroxylamine can be achieved through various methods. One common approach involves the hydrolysis of oximes, which can be coupled with electrodialysis to produce hydroxylamine sulfate . This method integrates oxime hydrolysis, hydroxylamine protonation, and separation processes into a triple-chamber electrodialysis stack, offering mild reaction conditions and excellent mass transfer performance .
Chemical Reactions Analysis
O-(3,4-Difluorophenyl)hydroxylamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrosilanes and strong boron Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3) . For instance, the reductive rearrangement of oximes and oxime ethers to secondary amines can be catalyzed by B(C6F5)3 with hydrosilanes as reducing agents . The major products formed from these reactions are secondary amines and iminium ions .
Scientific Research Applications
O-(3,4-Difluorophenyl)hydroxylamine is utilized in various scientific research applications. It is often employed in the synthesis of heterocyclic compounds, which have significant applications in medicinal chemistry, such as c-Met inhibition and GABA A modulation . Additionally, it is used in the preparation of antimicrobial agents, including fluorine-containing heterocycles that exhibit antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of O-(3,4-difluorophenyl)hydroxylamine involves its interaction with molecular targets and pathways. For example, in the reductive rearrangement of oximes, the compound forms a common N,O-bissilylated hydroxylamine intermediate, which undergoes ring-expanding rearrangement to yield an iminium ion . This process resembles the Beckmann rearrangement, where an O-silylated oxime converts into a nitrilium ion .
Comparison with Similar Compounds
O-(3,4-Difluorophenyl)hydroxylamine can be compared with other similar compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine and fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles . These compounds share similar structural features and chemical properties, but this compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications.
Properties
Molecular Formula |
C6H5F2NO |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
O-(3,4-difluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5F2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |
InChI Key |
PRDJHXNAMMXSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1ON)F)F |
Origin of Product |
United States |
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